2-methoxy-4-methyl-1-[3-(3-methylphenoxy)propoxy]benzene
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Overview
Description
2-methoxy-4-methyl-1-[3-(3-methylphenoxy)propoxy]benzene is an organic compound with a complex structure that includes both methoxy and methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-methyl-1-[3-(3-methylphenoxy)propoxy]benzene typically involves multiple steps, starting with the preparation of the core benzene structure. One common method involves the alkylation of a methoxy-substituted benzene ring with a propoxy group that is further substituted with a methylphenoxy group. The reaction conditions often require the use of strong bases and solvents to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and advanced purification techniques are often employed to ensure the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-methyl-1-[3-(3-methylphenoxy)propoxy]benzene can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-methoxy-4-methyl-1-[3-(3-methylphenoxy)propoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-4-methyl-1-[3-(3-methylphenoxy)propoxy]benzene involves its interaction with specific molecular targets. The methoxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include modulation of enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-methyl-1-(1-methylethyl)benzene
- 4-methoxy-2-methyl-1-(3-methylphenoxy)benzene
- 2-methoxy-4-methyl-1-(3-chlorophenoxy)benzene
Uniqueness
2-methoxy-4-methyl-1-[3-(3-methylphenoxy)propoxy]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-methoxy-4-methyl-1-[3-(3-methylphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-14-6-4-7-16(12-14)20-10-5-11-21-17-9-8-15(2)13-18(17)19-3/h4,6-9,12-13H,5,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQPNJPOGOEVLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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